molecular formula C7H7Cl B3044161 2-Chlorotoluene-3,4,5,6-d4 CAS No. 362049-57-8

2-Chlorotoluene-3,4,5,6-d4

Cat. No. B3044161
CAS RN: 362049-57-8
M. Wt: 130.61 g/mol
InChI Key: IBSQPLPBRSHTTG-QFFDRWTDSA-N
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Description

“2-Chlorotoluene-3,4,5,6-d4” is a deuterated derivative of 2-chlorotoluene . It’s used for R&D purposes . The molecular formula is C7H3D4Cl, and it has a molecular weight of 126.58 .


Molecular Structure Analysis

The molecular structure of “2-Chlorotoluene-3,4,5,6-d4” consists of a benzene ring with a chlorine atom and a methyl group attached to it . The four hydrogen atoms on the benzene ring are replaced by deuterium .


Chemical Reactions Analysis

2-Chlorotoluene can react with strong oxidizing and reducing agents, as well as with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . It’s used in the preparation of 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol .

Scientific Research Applications

Vibrational Spectroscopy

Research on similar molecules, like 2-bromo-4-chlorotoluene, has used vibrational spectroscopy (FT-IR and FT-Raman) for structural analysis. This includes studying molecular geometry, vibrational frequencies, and electronic properties like hyperpolarizability and HOMO-LUMO energy gaps, which are crucial for understanding molecular behavior and reactivity (Arunagiri, Arivazhagan, & Subashini, 2011).

Catalysis and Ammoxidation

2-Chlorotoluene derivatives are used in catalysis. For instance, the ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile over V2O5 catalysts has been studied. The process follows a Mars–van Krevelen type of redox mechanism, crucial for understanding catalytic reactions in organic chemistry (Dwivedi et al., 2017).

Analytical Chemistry

2-Chlorotoluene derivatives have applications in analytical chemistry. High-performance liquid chromatography has been used for analyzing diaminotoluene compounds, which are related to 2-chlorotoluene. This methodology is essential for quantitative and qualitative analysis of complex organic mixtures (Unger & Friedman, 1979).

Molecular Structure Studies

Investigations on molecular structures of chlorotoluene derivatives, including 2-chlorotoluene, focus on understanding their conformational behavior, stability, and vibrational frequencies. These studies are vital for comprehending the physical and chemical properties of such molecules (Zhou et al., 2002).

Biodegradation and Environmental Applications

The biodegradation of gaseous emissions of 2-chlorotoluene by specific bacterial strains is a significant area of research, emphasizing environmental applications and pollution control. This research is crucial for developing strategies to mitigate the environmental impact of chlorotoluene compounds (Dobslaw & Engesser, 2018).

Safety and Hazards

The safety data sheet for “2-Chlorotoluene-3,4,5,6-d4” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-chloro-2,3,4,5-tetradeuterio-6-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i2D,3D,4D,5D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSQPLPBRSHTTG-QFFDRWTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C)Cl)[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285072
Record name Benzene-1,2,3,4-d4, 5-chloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorotoluene-3,4,5,6-d4

CAS RN

362049-57-8
Record name Benzene-1,2,3,4-d4, 5-chloro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362049-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2,3,4-d4, 5-chloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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